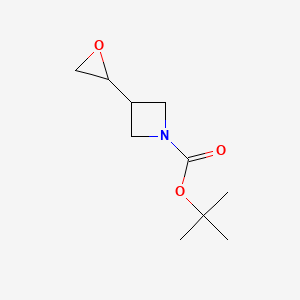
5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of chlorosulfonyl and methanesulfonyl groups attached to the thiophene ring, along with a carboxylic acid functional group. These functional groups confer unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a thiophene derivative, followed by sulfonation and carboxylation reactions. The reaction conditions often require the use of strong chlorinating agents such as phosphorus pentachloride (PCl5) and sulfur trioxide (SO3) to introduce the chlorosulfonyl group . The methanesulfonyl group can be introduced using methanesulfonyl chloride (CH3SO2Cl) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Chlorinating Agents: Phosphorus pentachloride (PCl5), sulfur trioxide (SO3).
Sulfonating Agents: Methanesulfonyl chloride (CH3SO2Cl).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Sulfonic Acid Derivatives: Formed through hydrolysis of the chlorosulfonyl group.
Substituted Thiophenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target . The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonic Acid (HSO3Cl): Shares the chlorosulfonyl group but lacks the thiophene ring and methanesulfonyl group.
Methanesulfonic Acid (CH3SO3H): Contains the methanesulfonyl group but lacks the thiophene ring and chlorosulfonyl group.
Thiophene-2-carboxylic Acid: Contains the thiophene ring and carboxylic acid group but lacks the chlorosulfonyl and methanesulfonyl groups.
Uniqueness
5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for specialized applications in organic synthesis and research .
Properties
IUPAC Name |
5-chlorosulfonyl-3-methylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO6S3/c1-15(10,11)3-2-4(16(7,12)13)14-5(3)6(8)9/h2H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJIXAFTNOCAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(SC(=C1)S(=O)(=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2539251.png)

![N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2539255.png)

![2-(cyclopentylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2539258.png)







